molecular formula C16H25N3O B14328176 4-Phenyl-1,5,9-triazacyclotridecan-2-one CAS No. 110425-69-9

4-Phenyl-1,5,9-triazacyclotridecan-2-one

Katalognummer: B14328176
CAS-Nummer: 110425-69-9
Molekulargewicht: 275.39 g/mol
InChI-Schlüssel: BADPCEQCNDAELC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-1,5,9-triazacyclotridecan-2-one is a cyclic compound that belongs to the class of spermidine alkaloids. It is characterized by a triazacyclotridecane ring with a phenyl group attached to it.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,5,9-triazacyclotridecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a suitable lactam precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired cyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-1,5,9-triazacyclotridecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1,5,9-triazacyclotridecan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Phenyl-1,5,9-triazacyclotridecan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Phenyl-1,5,9-triazacyclotridecan-2-one is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

110425-69-9

Molekularformel

C16H25N3O

Molekulargewicht

275.39 g/mol

IUPAC-Name

4-phenyl-1,5,9-triazacyclotridecan-2-one

InChI

InChI=1S/C16H25N3O/c20-16-13-15(14-7-2-1-3-8-14)18-12-6-10-17-9-4-5-11-19-16/h1-3,7-8,15,17-18H,4-6,9-13H2,(H,19,20)

InChI-Schlüssel

BADPCEQCNDAELC-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(=O)CC(NCCCNC1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.